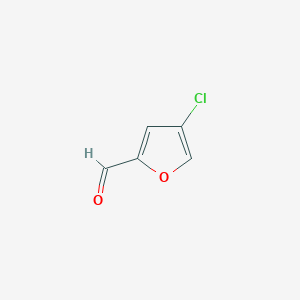

4-Chlorofuran-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chlorofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO2/c6-4-1-5(2-7)8-3-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVJHHMBKSDNBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 4 Chlorofuran 2 Carbaldehyde

Retrosynthetic Analysis of the 4-Chlorofuran-2-carbaldehyde Scaffold

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available precursors. For this compound, two primary disconnections are considered:

C-CHO Bond Disconnection: This disconnection at the C2 position suggests a formylation reaction as the final step. The key precursor, or "synthon," would be a 4-chlorofuran derivative. The corresponding synthetic equivalent is 3-chlorofuran (B3190982), which would require a regioselective formylation at its C2 position.

C-Cl Bond Disconnection: Alternatively, disconnecting the C-Cl bond at the C4 position points to a final-step chlorination strategy. This approach identifies furan-2-carbaldehyde (furfural) as the immediate precursor, which is a readily available, bio-based chemical.

These two retrosynthetic pathways form the basis for the classical synthetic approaches discussed below, each with its own set of advantages and challenges.

Classical Approaches to the Synthesis of this compound

Classical organic synthesis provides foundational methods for constructing the this compound molecule, primarily revolving around the sequence of introducing the two key functional groups.

This strategy involves introducing the aldehyde group onto a pre-existing chloro-substituted furan (B31954) ring. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgnrochemistry.comijpcbs.com The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). jk-sci.com

The proposed synthesis would start with 3-chlorofuran. In furan systems, electrophilic substitution occurs preferentially at the α-position (C2 or C5) due to the higher stability of the cationic intermediate. Therefore, subjecting 3-chlorofuran to Vilsmeier-Haack conditions would be expected to yield a mixture of this compound and 3-chlorofuran-2-carbaldehyde, with the former potentially being a significant product. The challenge lies in controlling the regioselectivity and separating the resulting isomers.

Table 1: General Conditions for Vilsmeier-Haack Formylation

| Reagent System | Substrate Type | Typical Conditions | Product |

|---|---|---|---|

| DMF / POCl₃ | Electron-rich heterocycles (e.g., Furan, Pyrrole) | 0°C to room temperature, followed by aqueous workup | Formylated heterocycle |

| DMF / Oxalyl Chloride | Activated aromatics | Low temperature in an inert solvent (e.g., DCM) | Aryl aldehyde |

The alternative classical approach involves the direct chlorination of the widely available starting material, furan-2-carbaldehyde (furfural). While seemingly straightforward, this route is complicated by significant challenges in controlling the regioselectivity of the reaction.

Given the challenges in the more direct routes, multi-step syntheses offer greater control and flexibility. Such pathways might involve the construction of the furan ring itself from acyclic precursors that already contain the required substitution pattern or can be selectively functionalized.

One hypothetical multi-step sequence could begin with 2,4-furandicarboxylic acid. This precursor contains functional groups at the desired positions. A potential route could involve:

Selective reduction of the carboxylic acid at the C2 position to an alcohol.

Conversion of the carboxylic acid at the C4 position to a chlorine atom via a reaction like the Hunsdiecker reaction or a related variant.

Oxidation of the alcohol at the C2 position to the final carbaldehyde.

This type of pathway, while longer, allows for the precise installation of the required functional groups by leveraging the differential reactivity of the two carboxylic acid groups and avoiding the challenges of direct electrophilic substitution on the sensitive furan ring.

Modern and Sustainable Synthesis of this compound

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. This often involves the use of catalytic systems to achieve transformations that are difficult or inefficient using classical stoichiometric reagents.

The conversion of biomass-derived platform molecules like furfural (B47365) into higher-value chemicals is a major focus of current research, with many new catalytic pathways being developed for hydrogenation, oxidation, and other transformations. rsc.orgmdpi.comfrontiersin.org However, specific catalytic methods for the regioselective C4-chlorination of furan-2-carbaldehyde are not yet well-established in the scientific literature.

The development of such a method would be a significant advance. A promising area of research is transition-metal-catalyzed C-H activation. A hypothetical catalytic cycle could involve a palladium or rhodium catalyst that selectively inserts into the C-H bond at the C4 position of furfural, followed by reaction with a chlorine source (e.g., N-chlorosuccinimide) to yield the desired product. This approach could potentially offer high regioselectivity under mild conditions, overcoming the limitations of classical electrophilic chlorination. While this remains a prospective strategy, the rapid advancements in catalytic C-H functionalization suggest it may be a viable future route for the synthesis of this compound and related compounds.

Catalytic Strategies for the Preparation of this compound

Transition Metal-Catalyzed Routes to Halogenated Furans

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecular architectures, including halogenated furan rings. researchgate.netnih.gov Palladium, copper, gold, and platinum are among the most utilized metals for synthesizing furan derivatives. researchgate.netorganic-chemistry.org Strategies for introducing a halogen, such as chlorine, onto the furan scaffold can be broadly categorized into two approaches: direct halogenation of a pre-formed furan ring and the cyclization of halogen-containing precursors.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonagashira, and Heck reactions, are instrumental for functionalizing furan rings. nih.govnih.gov For a molecule like this compound, a plausible strategy involves the synthesis of a 4-iodofuran or 4-bromofuran intermediate, which can then be subjected to further functionalization. For instance, an electrophilic iodocyclization of 2-alken-1-ones can produce 3-iodofurans, which serve as versatile intermediates for subsequent palladium-catalyzed reactions. nih.gov While direct chlorination of the furan ring is possible, it can be aggressive and lead to polyhalogenated products due to the ring's reactivity. pharmaguideline.com Therefore, milder, more selective methods are often preferred.

Another powerful approach involves the cyclization or cycloisomerization of appropriately substituted acyclic precursors. researchgate.net Gold and platinum catalysts are particularly effective in promoting the cycloisomerization of allenones and propargylic oxiranes to yield highly substituted furans. researchgate.netorganic-chemistry.org A synthetic pathway could be envisioned where a chlorinated alkyne or allene (B1206475) precursor undergoes a metal-catalyzed cyclization to form the 4-chlorofuran ring system directly.

Table 1: Examples of Transition Metal-Catalyzed Syntheses of Substituted Furans

| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |

| Palladium/Copper | Cross-coupling/Iodocyclization | (Z)-β-bromoenol acetates and terminal alkynes | 2,3,5-trisubstituted 3-iodofurans | organic-chemistry.org |

| Gold Nanoparticles/TiO₂ | Cycloisomerization | Conjugated allenones | Substituted furans | organic-chemistry.org |

| Platinum catalyst | Cyclization | Propargylic oxiranes | Highly substituted furans | organic-chemistry.org |

| Palladium on carbon | Dehydration/Cyclization | But-2-ene-1,4-diones | Di- and triarylfurans | organic-chemistry.org |

| Copper(II) | Oxidative Cyclization | Aryl ketones and styrenes | Multiaryl-substituted furans | organic-chemistry.org |

Organocatalytic Methods in Furan Functionalization

Organocatalysis has emerged as a powerful, complementary strategy to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. nih.gov These methods often provide high levels of stereoselectivity and functional group tolerance under mild reaction conditions. rsc.orgrsc.org For the synthesis of functionalized furans, organocatalytic approaches can involve cascade reactions that efficiently build molecular complexity from simple, readily available starting materials. acs.org

One notable strategy is the Feist-Bénary reaction, which involves the condensation of α-halogenated ketones with β-dicarbonyl compounds, and can be performed under organocatalytic conditions. acs.org While this traditionally yields 2,5-disubstituted furans, modifications could potentially allow for the synthesis of other substitution patterns. Another approach involves the organocatalytic functionalization of γ-hydroxy enals to produce 2-functionalized 2,5-dihydrofurans, which are valuable precursors to fully aromatic furans. rsc.orgrsc.org This method is noted for its high atom economy, with water being the only byproduct. rsc.org

The application of organocatalysis to the synthesis of this compound could involve the enantioselective functionalization of a furan precursor or the construction of the ring itself through a cascade reaction. For example, an organocatalytic epoxidation or aziridination of an α,β-unsaturated aldehyde, followed by a cyclization reaction, demonstrates a one-pot method for creating complex furan derivatives. acs.org

Table 2: Selected Organocatalytic Approaches to Furan and Dihydrofuran Synthesis

| Catalyst | Reaction Type | Starting Materials | Key Features | Reference |

| Proline derivatives | Epoxidation/Aziridination followed by Feist-Bénary reaction | α,β-Unsaturated aldehydes, 1,3-dicarbonyl compounds | Enantioselective, one-pot cascade | acs.org |

| Amine catalysts | Modular synthesis | γ-Hydroxy enals, various nucleophiles | Broad substrate scope, high atom economy, water as byproduct | rsc.orgrsc.org |

| Thiazolium salts (N-Heterocyclic Carbenes) | Benzoin-type condensation | Furaldehydes (e.g., Furfural, HMF) | Upgrading of biomass-derived aldehydes | mdpi.com |

Green Chemistry Principles in this compound Synthesis

Green chemistry is a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. psu.edu The application of its 12 principles to the synthesis of this compound aims to create more sustainable, efficient, and environmentally benign manufacturing routes. yale.edunih.gov Key principles relevant to this context include waste prevention, maximizing atom economy, using catalytic reagents, designing safer chemicals and solvents, and utilizing renewable feedstocks. psu.edu

Adopting catalytic methods, both metal- and organo-catalyzed, over stoichiometric reagents is a core tenet of green chemistry, as it reduces waste and often allows for milder reaction conditions. yale.edunih.gov Furthermore, designing a synthesis to avoid unnecessary steps, such as the use of protecting groups, minimizes reagent use and waste generation. nih.gov The choice of starting materials is also critical; utilizing renewable feedstocks, such as furan precursors derived from biomass, aligns with green chemistry goals. psu.edu

Solvent-Free and Aqueous Medium Reactions

A significant focus of green chemistry is minimizing or replacing hazardous organic solvents. psu.eduyale.edu Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water, techniques such as using nanomicelles can create hydrophobic environments that facilitate reactions like gold-catalyzed cyclizations to form furans. organic-chemistry.org

Solvent-free, or solid-state, reactions represent another important green alternative. researchgate.net These reactions can lead to improved yields, shorter reaction times, and easier product purification. For furan synthesis, reactions like the Diels-Alder cycloaddition can potentially be run under solvent-free conditions, reducing environmental impact. researchgate.net Applying these approaches to the synthesis of this compound would involve exploring aqueous-phase or solvent-free cyclization and halogenation methodologies.

Atom-Economical Syntheses of this compound

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as additions, cycloadditions, and rearrangements, are inherently less wasteful. jocpr.comresearchgate.net

For the synthesis of this compound, an atom-economical approach would favor reaction pathways that construct the target molecule with minimal or no byproducts. For example, a [3+2] cycloaddition reaction could theoretically assemble the furan ring from two precursor fragments with 100% atom economy. mdpi.com Similarly, a cycloisomerization of a linear precursor, where all atoms are rearranged to form the cyclic product, is a perfectly atom-economical transformation. organic-chemistry.org The synthesis of furans from γ-alkynyl ketones via cycloisomerization is one such example that achieves 100% atom economy. organic-chemistry.org Designing a synthesis for this compound around these types of transformations would be a primary goal for maximizing sustainability.

Table 3: Theoretical Comparison of Atom Economy in Synthetic Routes

| Synthetic Step | Traditional Route (e.g., Wittig + Halogenation) | Atom-Economical Route (e.g., Cycloaddition) |

| Key Byproducts | Triphenylphosphine (B44618) oxide, stoichiometric salts | None or catalytic amounts |

| Theoretical Atom Economy | Low (<50%) | High (approaching 100%) |

| Green Chemistry Alignment | Poor | Excellent |

Continuous Flow Methodologies for this compound Production

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing, particularly for scaling up production. springernature.comflinders.edu.au Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for straightforward automation and integration of multiple reaction steps. flinders.edu.aumdpi.com

The production of this compound could be significantly improved using flow technology. researchgate.net If the synthesis involves highly exothermic steps or unstable intermediates, the excellent thermal control of a flow reactor can prevent runaway reactions and improve product selectivity. flinders.edu.au Hazardous reagents, which might be required for chlorination, can be generated and consumed in-situ, improving operational safety. durham.ac.uk

Furthermore, multi-step syntheses can be "telescoped" into a single continuous process, eliminating the need for isolating and purifying intermediates. flinders.edu.aumdpi.com A flow setup for this compound could involve a sequence of reactor coils and packed-bed reactors containing immobilized catalysts or reagents, followed by in-line purification modules like liquid-liquid separators, to deliver the final product continuously. springernature.comflinders.edu.au

Biomimetic and Enzymatic Approaches to Furan Precursors

Harnessing biological systems and principles offers a sustainable pathway to key chemical building blocks. The use of enzymes and engineered microorganisms aligns with green chemistry principles by utilizing renewable feedstocks, often under mild aqueous conditions. chemistryviews.org While the direct enzymatic synthesis of a halogenated compound like this compound is challenging, biocatalysis is highly effective for producing furan precursors from biomass.

Lignocellulosic biomass is a rich source of C5 and C6 sugars, which can be converted into platform chemicals like furfural and 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov These molecules are ideal starting points for furan chemistry. For example, enzymes can be used to oxidize HMF to 2,5-furandicarboxylic acid (FDCA), a valuable bioplastic precursor. chemistryviews.org Recently, researchers have engineered enzymes, such as carboxyl methyltransferases, to catalyze the methylation of FDCA, demonstrating the potential for biocatalytic functionalization of the furan ring. chemistryviews.org

A biomimetic strategy for this compound would involve converting a biomass-derived precursor, like furfural, through a series of chemo-enzymatic steps. An initial enzymatic transformation could be followed by selective chemical reactions, such as a controlled chlorination and formylation, to arrive at the final product. This approach leverages the sustainability of biotechnology to create the core furan structure.

Chemo- and Regioselective Considerations in this compound Synthesis

The synthesis of this compound presents distinct challenges in achieving the desired substitution pattern on the furan ring. The primary difficulty lies in the regioselective introduction of a chlorine atom at the C4-position while simultaneously maintaining or introducing a carbaldehyde group at the C2-position. The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution, but controlling the position of substitution requires a nuanced approach.

One potential strategy involves the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocycles like furan. This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an aromatic ring. For the synthesis of this compound, this would ideally be performed on a pre-existing 3-chlorofuran substrate. The directing effects of the chloro substituent would be crucial in guiding the electrophilic Vilsmeier reagent to the desired C2-position. However, the reactivity of the furan ring can lead to a mixture of products, necessitating careful optimization of reaction conditions.

Alternatively, metal-catalyzed cross-coupling reactions offer a powerful tool for the regioselective construction of substituted furans. These methods could involve the coupling of a suitably functionalized furan precursor with a chlorine source. The challenge in this approach is the availability of the starting materials and the potential for side reactions.

Direct chlorination of furan-2-carbaldehyde is another possible route, but this often leads to a mixture of chlorinated products and potential oxidation of the aldehyde group. Achieving high regioselectivity for the C4-position in the presence of the electron-withdrawing and directing carbaldehyde group at C2 is a significant hurdle. The interplay of electronic and steric effects governs the substitution pattern, and achieving the desired 4-chloro isomer in high yield is often difficult.

Key Chemo- and Regioselective Challenges:

| Challenge | Description |

| Regiocontrol of Chlorination | Directing the chlorine atom specifically to the C4-position of the furan ring in the presence of a C2-carbaldehyde group. |

| Chemoselectivity | Preventing unwanted side reactions such as over-chlorination, oxidation of the aldehyde, or polymerization of the furan ring. |

| Substrate Reactivity | The furan ring is sensitive to strong acidic or oxidizing conditions, which can lead to decomposition. |

Strategic approaches to overcome these challenges often involve multi-step syntheses where the substitution pattern is carefully built up, utilizing protecting groups and regioselective reactions at each stage.

Advanced Purification and Isolation Techniques for this compound

The successful synthesis of this compound is contingent upon effective purification and isolation techniques to remove unreacted starting materials, regioisomers, and other byproducts. Given the potential for a complex reaction mixture, advanced purification methods are often necessary.

Chromatographic Methods:

High-performance liquid chromatography (HPLC) is a powerful technique for the separation of closely related isomers and impurities. For chlorinated organic compounds, reversed-phase HPLC using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) can be highly effective. The choice of the mobile phase and gradient profile is critical for achieving optimal separation.

Gas chromatography (GC) can also be employed, particularly for assessing purity and identifying volatile impurities. When coupled with mass spectrometry (GC-MS), it provides a powerful analytical tool for structural elucidation of the desired product and any byproducts.

Recrystallization:

Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is paramount for successful recrystallization. The ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For halogenated furan derivatives, a range of solvents should be screened to find the optimal conditions for crystal formation.

Common Recrystallization Solvents and Mixtures:

| Solvent/Mixture | Rationale for Use |

| Ethanol/Water | A polar protic solvent paired with an anti-solvent can effectively induce crystallization. |

| Hexane/Ethyl Acetate (B1210297) | A nonpolar solvent combined with a more polar one allows for fine-tuning of solubility. |

| Toluene | An aromatic solvent that can be effective for compounds with some aromatic character. |

| Dichloromethane/Hexane | A chlorinated solvent paired with a nonpolar anti-solvent can be a good starting point for chlorinated compounds. |

The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals, leaving impurities dissolved in the mother liquor.

Distillation:

For liquid products, distillation under reduced pressure (vacuum distillation) can be an effective purification method. This technique is particularly useful for separating compounds with different boiling points and for purifying thermally sensitive compounds by lowering the boiling point.

The combination of these techniques, often involving an initial chromatographic separation followed by a final recrystallization or distillation step, is typically required to obtain this compound of high purity suitable for subsequent synthetic applications.

Reactivity and Derivatization Chemistry of 4 Chlorofuran 2 Carbaldehyde

Reactions Involving the Aldehyde Moiety of 4-Chlorofuran-2-carbaldehyde

The aldehyde group is a primary site for a wide array of chemical reactions, including reductions, oxidations, nucleophilic additions, and condensations. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the furan (B31954) ring and the C4-chloro substituent.

The aldehyde functional group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid using standard reagents.

Reduction: The reduction of the aldehyde to (4-chlorofuran-2-yl)methanol (B2887904) can be achieved using common metal hydride reagents. chemguide.co.uklibretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild reductant suitable for this transformation, often used in alcoholic solvents like methanol (B129727) or ethanol. libretexts.org For a more potent option, lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can be employed, followed by an aqueous workup to yield the primary alcohol. libretexts.orgpressbooks.pub

Oxidation: The aldehyde can be oxidized to 4-chlorofuran-2-carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid) are effective for this purpose. libretexts.orgnih.gov The reaction typically proceeds by forming a hydrate (B1144303) (gem-diol) intermediate in the presence of water, which is then oxidized to the carboxylic acid. libretexts.org

Table 1: Illustrative Reduction and Oxidation Reactions

| Reaction Type | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Reduction | This compound | 1. NaBH₄, CH₃OH or 1. LiAlH₄, Et₂O; 2. H₃O⁺ | (4-Chlorofuran-2-yl)methanol |

The electrophilic carbonyl carbon of this compound is susceptible to attack by various carbon-based nucleophiles, such as Grignard reagents and cyanide ions.

Grignard Reactions: Reaction with a Grignard reagent (R-MgX) provides a straightforward route to secondary alcohols. wikipedia.orgmasterorganicchemistry.com The organomagnesium compound adds to the carbonyl group, and subsequent acidic workup protonates the resulting alkoxide to yield a secondary alcohol where a new carbon-carbon bond is formed. youtube.comyoutube.com The reaction must be conducted under strictly anhydrous conditions to prevent the Grignard reagent from being quenched by acidic protons. wikipedia.org

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin, specifically 2-(4-chlorofuran-2-yl)-2-hydroxyacetonitrile. orgoreview.com This reaction is typically base-catalyzed, using a source of cyanide ion (e.g., NaCN or KCN) to attack the carbonyl carbon. unizin.org The resulting alkoxide intermediate is then protonated by a weak acid (like HCN itself) to give the final product. orgoreview.comunizin.org Cyanohydrins are valuable synthetic intermediates that can be hydrolyzed to α-hydroxy acids or reduced to β-amino alcohols. unizin.orgpearson.com

Table 2: Examples of Nucleophilic Addition Reactions

| Nucleophile Type | Reagent(s) | Intermediate | Product |

|---|---|---|---|

| Grignard Reagent | 1. CH₃MgBr, Et₂O; 2. H₃O⁺ | Magnesium alkoxide | 1-(4-Chlorofuran-2-yl)ethanol |

Condensation reactions are a cornerstone of carbonyl chemistry, leading to the formation of new carbon-carbon or carbon-nitrogen double bonds.

Imine Formation: this compound reacts with primary amines (R-NH₂) under acid catalysis to form imines, also known as Schiff bases. youtube.comthermofisher.com The reaction is reversible and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com To drive the reaction to completion, water is often removed from the reaction mixture.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, or creatinine), typically catalyzed by a weak base like piperidine. wikipedia.orgsphinxsai.com The reaction yields an α,β-unsaturated product through a two-step process of nucleophilic addition followed by dehydration. wikipedia.org Studies on other substituted furan-2-carboxaldehydes show they readily undergo Knoevenagel condensation with various active methylene compounds, suggesting this compound would behave similarly. sphinxsai.comnih.gov For instance, reaction with malononitrile (B47326) would yield (4-chlorofuran-2-yl)methylenemalononitrile.

Table 3: Illustrative Condensation Reactions

| Reaction Type | Reactant | Catalyst | Product |

|---|---|---|---|

| Imine Formation | Aniline (B41778) (C₆H₅NH₂) | H⁺ (e.g., p-TsOH) | N-((4-chlorofuran-2-yl)methylene)aniline |

| Knoevenagel Condensation | Malononitrile (CH₂(CN)₂) | Piperidine | 2-((4-Chlorofuran-2-yl)methylene)malononitrile |

These olefination reactions are powerful methods for converting the carbonyl group into a carbon-carbon double bond (alkene).

Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) to transform the aldehyde into an alkene. wikipedia.orgorganic-chemistry.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orglibretexts.org The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide; unstabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A popular alternative to the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic than a typical Wittig reagent. wikipedia.orgnrochemistry.com This reaction almost exclusively produces the (E)-alkene, and a key advantage is that the water-soluble phosphate (B84403) byproduct is easily removed during workup. wikipedia.orgorganic-chemistry.org The reaction of this compound with a stabilized phosphonate like triethyl phosphonoacetate in the presence of a base (e.g., NaH) would be expected to yield ethyl (E)-3-(4-chlorofuran-2-yl)acrylate. youtube.com

Table 4: Common Olefination Reactions

| Reaction Name | Reagent | Base | Expected Product (Illustrative) |

|---|---|---|---|

| Wittig Reaction | Methyltriphenylphosphonium bromide (CH₃PPh₃⁺Br⁻) | n-Butyllithium (n-BuLi) | 2-Chloro-5-(vinyl)furan |

Transformations at the Furan Ring of this compound

The furan ring itself is an aromatic system that can undergo substitution reactions, although its reactivity is heavily influenced by the attached substituents.

Furan is an electron-rich heterocycle that undergoes electrophilic aromatic substitution (EAS) more readily than benzene. pearson.compearson.com Substitution typically occurs at the C2 or C5 positions (α to the oxygen), which are the most electron-rich. In this compound, the C2 position is blocked. The directing effects of the remaining substituents must be considered:

Furan Oxygen: Strongly activating and ortho-directing (to C2 and C5).

C2-Formyl Group: Strongly deactivating and meta-directing (to C4).

C4-Chloro Group: Deactivating via induction but ortho, para-directing via resonance (to C3 and C5).

Considering these combined effects, the C5 position is the most likely site for electrophilic attack. It is activated by the furan oxygen (ortho) and the chlorine atom (para), while only being subject to the less potent deactivating influence from the remote C2-formyl group. The C3 position is strongly deactivated by the adjacent inductive effect of the chlorine and is ortho to the deactivating formyl group. Therefore, electrophilic reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to yield the 5-substituted product. youtube.com

| C5 | ortho (Activated) | para (Deactivated) | para (Directed) | Most Favorable Site |

Nucleophilic Aromatic Substitution at the C-4 Position of this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of this compound. In contrast to electrophilic aromatic substitution, which is more common for electron-rich aromatic rings, SNAr reactions are favored on aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups. masterorganicchemistry.com The aldehyde group at the C-2 position of this compound acts as such an activating group, facilitating nucleophilic attack at the C-4 position where the chlorine atom is located.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate, often referred to as a Meisenheimer complex. masterorganicchemistry.com The presence of the electron-withdrawing aldehyde group helps to stabilize this intermediate by delocalizing the negative charge. quimicaorganica.org The subsequent departure of the chloride leaving group restores the aromaticity of the furan ring, yielding the substituted product.

The reactivity of halogens in SNAr reactions typically follows the order F > Cl ≈ Br > I, which is the reverse of the trend observed in SN2 reactions. wikipedia.org This is because the rate-determining step is the nucleophilic attack, which is favored by the high electronegativity of the halogen, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.comwikipedia.org

A variety of nucleophiles can be employed in the SNAr of this compound, including amines, alkoxides, and thiolates, leading to the formation of a diverse range of substituted furan derivatives. wikipedia.org The reaction conditions, such as the choice of solvent and the presence of a base, can significantly influence the reaction outcome. Dipolar aprotic solvents are commonly used to facilitate these reactions. acsgcipr.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Haloarenes

| Nucleophile | Leaving Group | Product Type | Reference |

| Amines | Halide | Substituted Anilines | semanticscholar.org |

| Alkoxides | Halide | Aryl Ethers | wikipedia.org |

| Thiolates | Halide | Aryl Thioethers | wikipedia.org |

Cross-Coupling Reactions of this compound

Cross-coupling reactions represent a powerful and versatile set of tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to haloaromatic compounds like this compound. These reactions typically involve a palladium, nickel, or copper catalyst to couple the haloaromatic compound with a variety of organometallic or organic reagents.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronate ester) and an organic halide or triflate. This reaction is renowned for its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.

For this compound, a Suzuki-Miyaura coupling would involve its reaction with a boronic acid or ester in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond of the furan, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. A variety of aryl, heteroaryl, and vinyl boronic acids can be coupled with this compound to introduce new carbon frameworks at the C-4 position.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct and efficient method for the synthesis of substituted alkynes.

In the context of this compound, a Sonogashira coupling would enable the introduction of an alkyne moiety at the C-4 position. The reaction is typically carried out in the presence of a palladium catalyst (such as a phosphine-palladium complex), a copper(I) salt (often copper(I) iodide), and a base (usually an amine like triethylamine (B128534) or diisopropylethylamine).

The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) center that has been formed by the oxidative addition of the palladium(0) catalyst to the this compound. Reductive elimination then yields the 4-alkynylfuran-2-carbaldehyde product and regenerates the active catalysts.

The Heck coupling is a palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex olefinic structures. The reaction of this compound with an alkene under Heck conditions would lead to the formation of a 4-vinylfuran-2-carbaldehyde (B8600212) derivative. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand.

The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that involves the reaction of an organotin compound (organostannane) with an organic halide or triflate. A key advantage of the Stille coupling is the stability of the organotin reagents to air and moisture. The reaction of this compound with an organostannane would provide a pathway to introduce a wide variety of organic groups (alkyl, aryl, vinyl, etc.) at the C-4 position.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high efficiency in forming aryl amines. The reaction of this compound with primary or secondary amines in the presence of a suitable palladium catalyst and a base would yield 4-aminofuran-2-carbaldehyde derivatives.

Similarly, palladium-catalyzed cross-coupling reactions can be employed for the formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. The reaction of this compound with alcohols or phenols (for C-O bond formation) or thiols (for C-S bond formation) under appropriate catalytic conditions would provide access to 4-alkoxy/aryloxyfuran-2-carbaldehydes and 4-(alkyl/arylthio)furan-2-carbaldehydes, respectively. These reactions typically utilize specialized palladium-ligand systems to achieve high yields and selectivity.

Table 2: Overview of Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Bond Formed | Product Type |

| Suzuki-Miyaura | Organoboron Reagent | C-C | 4-Aryl/Vinylfuran-2-carbaldehyde |

| Sonogashira | Terminal Alkyne | C-C (sp) | 4-Alkynylfuran-2-carbaldehyde |

| Heck | Alkene | C-C (sp2) | 4-Vinylfuran-2-carbaldehyde |

| Stille | Organotin Reagent | C-C | 4-Substituted-furan-2-carbaldehyde |

| Buchwald-Hartwig | Amine | C-N | 4-Aminofuran-2-carbaldehyde |

| C-O Coupling | Alcohol/Phenol | C-O | 4-Alkoxy/Aryloxyfuran-2-carbaldehyde |

| C-S Coupling | Thiol | C-S | 4-(Alkyl/Arylthio)furan-2-carbaldehyde |

Cycloaddition Reactions and Ring-Opening Processes of the Furan Core in this compound

The furan ring in this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the furan acts as the diene component, reacting with a dienophile to form a bicyclic adduct. The presence of the electron-withdrawing aldehyde and chloro substituents on the furan ring can influence its reactivity and selectivity in these reactions.

The initial cycloadducts derived from furan are often unstable and can undergo subsequent transformations. For example, they can be converted to aromatic compounds through the elimination of a small molecule, such as water or hydrogen chloride.

Under certain conditions, the furan ring itself can undergo ring-opening reactions. These transformations can be promoted by acid, base, or other reagents and can lead to the formation of acyclic compounds. The specific products of these ring-opening processes depend on the reaction conditions and the substitution pattern of the furan derivative.

Radical Reactions and Photochemistry of this compound

The study of radical reactions and photochemistry provides insight into the reactivity of molecules under energetic conditions, such as exposure to UV light or the presence of radical initiators. For this compound, its reactivity in these contexts is dictated by the interplay of the furan ring, the chlorine substituent, and the carbaldehyde group. While specific experimental studies on the radical and photochemical behavior of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of related compounds, including furan, furan-2-carbaldehyde, and chlorinated aromatic compounds.

The primary photochemical event for many chlorinated aromatic compounds involves the homolytic cleavage of the carbon-chlorine (C-Cl) bond upon absorption of ultraviolet radiation. ncert.nic.invedantu.comgeeksforgeeks.org This process generates a highly reactive aryl radical and a chlorine radical. The energy required for this bond cleavage is a critical factor, and for chlorobenzene, the C-Cl bond dissociation energy (BDE) is approximately 97.6-99 kcal/mol. nih.govquora.com It is anticipated that the C-Cl bond in this compound would have a comparable BDE.

Another potential site for radical initiation is the aldehydic carbon-hydrogen (C-H) bond. The BDE of the aldehydic C-H bond is significantly lower, around 87 kcal/mol. researchgate.netechemi.com This suggests that under certain conditions, particularly in the presence of radical initiators that can abstract a hydrogen atom, the formation of a furoyl radical could be a competing or even favored pathway.

Table 1: Comparative Bond Dissociation Energies (BDE)

| Bond | Compound | Bond Dissociation Energy (kcal/mol) |

| C-Cl | Chlorobenzene | ~97.6 - 99 nih.govquora.com |

| C-H | Aldehyde | ~87 researchgate.netechemi.com |

| C-H | Propane (primary) | ~101 msu.edu |

The photochemistry of this compound is also dependent on its ultraviolet absorption characteristics. Furan itself exhibits a UV absorption maximum around 208 nm. nist.gov The presence of the chlorine and carbaldehyde substituents is expected to cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, potentially moving it into the near-UV region where photochemical reactions are commonly initiated. For instance, substitution with a phenyl group on a furan ring can lead to a significant bathochromic shift. chemicalpapers.com

Once formed, the 4-formylfuran-2-yl radical or the 4-chlorofuran-2-oyl radical can undergo a variety of subsequent reactions. These can include:

Hydrogen Abstraction: The furyl radical can abstract a hydrogen atom from a solvent or another molecule to form furan-2-carbaldehyde.

Dimerization: Two furyl radicals can combine to form a dimer.

Reaction with Oxygen: In the presence of oxygen, the furyl radical can react to form peroxy radicals, leading to oxidative degradation products. Research on the photocatalytic oxidation of aryl ethers has shown that chlorine radicals can initiate the abstraction of a C(sp3)-H bond, leading to oxidation. eurekalert.org

Addition to Unsaturated Systems: The radical can add to alkenes or other unsaturated compounds if present in the reaction mixture.

The photochemical degradation of chlorinated furans is a topic of environmental interest, as these compounds can be persistent organic pollutants. vedantu.comrsc.org Studies on the degradation of chlorinated dibenzofurans have shown that they can be broken down by various aerobic bacterial strains and fungi, often initiated by dioxygenase enzymes. rsc.org While not a direct radical or photochemical process in the chemical sense, it highlights the susceptibility of the chlorinated furan scaffold to degradation.

Mechanistic Investigations and Kinetic Analysis of 4 Chlorofuran 2 Carbaldehyde Transformations

Elucidation of Reaction Pathways in the Synthesis of 4-Chlorofuran-2-carbaldehyde

The synthesis of this compound, while not extensively detailed in dedicated literature, can be understood by examining established methods for the formylation of furan (B31954) rings, particularly the Vilsmeier-Haack reaction. ijpcbs.comorganic-chemistry.org This reaction is a versatile and widely used method for introducing a formyl group onto electron-rich heterocyclic systems. ijpcbs.com

The reaction pathway commences with the formation of the Vilsmeier reagent, an electrophilic iminium salt, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). organic-chemistry.orgjocpr.com The mechanism involves the attack of the amide oxygen on the phosphorus or sulfur center, followed by the elimination of a leaving group to generate the highly electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.

The subsequent step is an electrophilic aromatic substitution on the furan ring. For a 3-chlorofuran (B3190982) substrate, the formylation would be directed by the existing chloro substituent. The electron-withdrawing nature of the chlorine atom deactivates the furan ring towards electrophilic attack, but the substitution pattern is governed by the interplay of inductive and resonance effects. The Vilsmeier reagent attacks the electron-rich furan ring, leading to the formation of a sigma complex (or arenium ion) intermediate. The stability of this intermediate dictates the regioselectivity of the formylation. Finally, deprotonation of the sigma complex re-establishes the aromaticity of the furan ring and, after hydrolysis of the resulting iminium salt during aqueous workup, yields the desired this compound. organic-chemistry.org

Alternative synthetic routes to substituted furans exist, such as those proceeding via metalloradical cyclization of alkynes with α-diazocarbonyls or through Pummerer-type rearrangements, which could theoretically be adapted for the synthesis of this compound. nih.govnih.gov However, the Vilsmeier-Haack approach remains the most probable and direct pathway.

Kinetic Studies of Key Derivatization Reactions of this compound

The aldehyde functional group and the substituted furan ring in this compound are the primary sites for derivatization reactions. Kinetic studies of these transformations provide quantitative measures of reactivity and are essential for optimizing reaction conditions.

A key reaction of aldehydes is their condensation with active methylene (B1212753) compounds. For instance, the reaction of substituted furan-2-carboxaldehydes with hippuric acid to form azlactones has been studied. nih.govresearchgate.net Research indicates that the reactivity of the aldehyde is significantly influenced by the substituents on the furan ring. nih.gov Electron-withdrawing groups, such as the chloro group at the 4-position of this compound, are expected to activate the carbonyl carbon towards nucleophilic attack, thereby increasing the reaction rate compared to unsubstituted furan-2-carbaldehyde. nih.gov

Kinetic data from related systems can provide valuable benchmarks. For example, rate constants for the gas-phase reactions of various furanaldehydes with chlorine atoms have been determined, showing that these reactions are generally fast. researchgate.net While not a synthetic derivatization, this data underscores the inherent reactivity of the furan ring system.

Furthermore, studies on the formation of σ-adducts from the reaction of structurally similar nitroaromatic compounds with carbanions have been conducted, yielding kinetic and equilibrium data that are analogous to the initial steps of many nucleophilic additions to this compound. researchgate.net The precise control of reaction parameters in flow analysis systems also allows for kinetic discrimination between different reaction pathways, a technique applicable to studying the derivatization of this compound. nih.gov

Below is a table summarizing the expected effect of the chloro-substituent on the kinetics of typical derivatization reactions of furan-2-carbaldehyde.

| Reaction Type | Nucleophile | Expected Effect of 4-Chloro Substituent on Rate | Rationale |

| Nucleophilic Addition | Grignard Reagents | Increase | The electron-withdrawing chloro group enhances the electrophilicity of the carbonyl carbon. |

| Wittig Reaction | Phosphorus Ylides | Increase | Increased electrophilicity of the carbonyl carbon facilitates the initial nucleophilic attack. |

| Knoevenagel Condensation | Malonic Acid Derivatives | Increase | Activation of the carbonyl group towards attack by the carbanion. nih.gov |

| Reductive Amination | Amines/Reducing Agent | Increase | The initial formation of the iminium ion is accelerated by the activated carbonyl group. |

Transition State Analysis for Nucleophilic and Electrophilic Reactions

A detailed understanding of the reactivity of this compound requires an analysis of the transition states involved in its reactions. While specific computational studies on this molecule are scarce, general principles of nucleophilic addition to aldehydes and electrophilic substitution on furans provide a solid framework for this analysis.

For nucleophilic reactions at the carbonyl group, the attack of the nucleophile on the electrophilic carbon atom leads to a change in hybridization from sp² to sp³. libretexts.orgmasterorganicchemistry.com The geometry of this approach is described by the Bürgi-Dunitz trajectory, which maximizes the overlap between the nucleophile's HOMO and the carbonyl's π* LUMO. masterorganicchemistry.com The presence of the electron-withdrawing 4-chloro substituent is expected to lower the energy of the LUMO of the carbonyl group, thereby reducing the activation energy of the nucleophilic attack and stabilizing the resulting tetrahedral intermediate.

In the case of electrophilic substitution on the furan ring, the reaction proceeds through a high-energy sigma complex. The 4-chloro substituent, being an electron-withdrawing group, will generally destabilize this positively charged intermediate, thus slowing down the reaction compared to unsubstituted furan. The directing effect of the substituents (the chloro and formyl groups) will determine the position of further substitution, with the transition state for substitution at the most favored position being the lowest in energy. Computational chemistry can be a powerful tool to model these transition states and predict reaction outcomes, as has been demonstrated in complex reaction cascades and rearrangements involving other heterocyclic systems. nih.govnih.gov

Solvent Effects, pH, and Catalytic Influences on this compound Reactivity

The environment in which reactions of this compound are conducted plays a pivotal role in dictating the reaction rate and outcome. Solvent polarity, pH, and the presence of catalysts can all significantly influence the reaction pathways.

Solvent Effects: In the context of the Vilsmeier-Haack synthesis, studies have shown that while the polarity of the solvent has a relatively small effect on the reaction rate, the nature of the amide used is critical. rsc.org For derivatization reactions, the solvent can influence the stability of reactants, intermediates, and transition states. Polar aprotic solvents like DMF or DMSO can be effective for reactions involving charged intermediates, while non-polar solvents may be preferred for others.

pH Influence: The pH of the reaction medium is particularly critical for reactions involving proton transfer steps, such as acid- or base-catalyzed additions to the carbonyl group. For example, in reductive amination, the pH must be controlled to ensure that a sufficient concentration of the free amine is present for nucleophilic attack, while also allowing for the protonation of the hydroxyl group in the intermediate to facilitate its elimination as water.

Catalytic Influences: Catalysis can dramatically alter the kinetics and selectivity of reactions involving this compound. In the Vilsmeier-Haack synthesis, the reaction is catalyzed by the in-situ-formed electrophilic iminium salt. In derivatization reactions, both acid and base catalysis are common for accelerating nucleophilic additions to the carbonyl group. Furthermore, the use of phase-transfer catalysts or micelle-forming surfactants has been shown to cause remarkable rate enhancements in Vilsmeier-Haack reactions of other substrates, a principle that could be applied to the synthesis and reactions of this compound. jocpr.comresearchgate.net Transition metal catalysts, such as rhodium or cobalt complexes, have also been employed in the synthesis of related heterocyclic structures and could potentially be used to mediate novel transformations of this compound. nih.govnih.gov

The following table summarizes the influence of these factors on a representative reaction, the Knoevenagel condensation.

| Factor | Condition | Expected Effect on Rate | Mechanism of Influence |

| Solvent | Polar Protic (e.g., Ethanol) | Moderate | Can stabilize the transition state through hydrogen bonding. |

| Polar Aprotic (e.g., DMSO) | High | Effectively solvates charged intermediates without interfering with the nucleophile. | |

| pH | Acidic | Low | Protonation of the base catalyst reduces its effectiveness. |

| Basic | High | Deprotonation of the active methylene compound generates the required nucleophile. | |

| Catalyst | Base (e.g., Piperidine) | High | Increases the concentration of the nucleophilic carbanion. |

| Lewis Acid | Moderate | Can activate the carbonyl group towards nucleophilic attack. |

In Situ Spectroscopic Monitoring of this compound Reaction Progress

Real-Time NMR and IR Spectroscopy for Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful tool for tracking the progress of a reaction directly in the NMR tube. nih.gov It allows for the simultaneous observation and quantification of reactants, products, and any sufficiently stable intermediates. beilstein-journals.orgresearchgate.net For the synthesis of this compound, ¹H and ¹³C NMR could be used to monitor the consumption of the starting 3-chlorofuran and the appearance of the characteristic aldehyde proton and carbon signals of the product. mdpi.com In derivatization reactions, the disappearance of the aldehyde signals and the emergence of new signals corresponding to the product provide a direct measure of the reaction kinetics. nih.gov This technique has been successfully applied to study heterogeneous solid-liquid reactions and to determine activation energies for nucleation and growth in crystallization processes. nih.goved.ac.uk

Infrared (IR) Spectroscopy: In-situ IR spectroscopy, often utilizing an attenuated total reflectance (ATR) probe, is another excellent method for monitoring reaction progress. The strong carbonyl (C=O) stretch of the aldehyde group in this compound provides a distinct and easily monitored spectroscopic handle. The decrease in the intensity of this band (typically around 1680-1700 cm⁻¹) and the appearance of new bands corresponding to the product (e.g., C=C or O-H stretches) can be used to follow the reaction kinetics. researchgate.net

Mass Spectrometry Techniques for Mechanistic Insights

Mass spectrometry (MS) is highly effective for identifying reaction products and can provide clues about reaction intermediates, especially when coupled with a separation technique like gas or liquid chromatography (GC-MS or LC-MS). While direct in-situ monitoring of solution-phase reactions by MS is more complex, techniques like electrospray ionization (ESI-MS) can be used to sample a reaction mixture over time, allowing for the identification of intermediates that are stable enough to be detected. Tandem mass spectrometry (MS/MS) can further aid in the structural elucidation of these transient species. fossiliontech.com This approach would be particularly useful for identifying the intermediates in the Vilsmeier-Haack synthesis or in complex multi-step derivatization reactions.

Theoretical and Computational Chemistry Studies on 4 Chlorofuran 2 Carbaldehyde

Electronic Structure and Bonding Characteristics of 4-Chlorofuran-2-carbaldehyde

The arrangement of electrons and the nature of the chemical bonds within this compound are fundamental to its chemical behavior. Computational methods can provide detailed insights into these characteristics.

Density Functional Theory (DFT) Calculations on Geometries and Energies

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. komorowski.edu.pl It allows for the calculation of the molecule's most stable three-dimensional arrangement (optimized geometry) and its total electronic energy. For this compound, DFT calculations would predict a planar furan (B31954) ring, slightly distorted by its substituents. The electron-withdrawing nature of both the chlorine atom and the carbaldehyde group would influence the bond lengths and angles within the furan ring. It is anticipated that the C-Cl bond and the C-C bond connecting the aldehyde group would exhibit partial double bond character due to resonance with the furan ring's π-system.

Below is a table of hypothetical optimized geometric parameters for this compound, as would be predicted by a typical DFT calculation (e.g., using the B3LYP functional with a 6-311G(d,p) basis set).

Interactive Data Table: Predicted Geometric Parameters of this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| C2-C3 Bond Length (Å) | 1.37 | Double bond in the furan ring |

| C3-C4 Bond Length (Å) | 1.42 | Single bond in the furan ring, influenced by substituents |

| C4-C5 Bond Length (Å) | 1.38 | Double bond in the furan ring |

| C5-O1 Bond Length (Å) | 1.36 | Carbon-oxygen bond in the furan ring |

| O1-C2 Bond Length (Å) | 1.37 | Carbon-oxygen bond in the furan ring |

| C4-Cl Bond Length (Å) | 1.74 | Carbon-chlorine bond |

| C2-C(aldehyde) Bond Length (Å) | 1.46 | Bond connecting the aldehyde group to the furan ring |

| C=O (aldehyde) Bond Length (Å) | 1.21 | Carbonyl double bond |

| C-H (aldehyde) Bond Length (Å) | 1.10 | Aldehydic carbon-hydrogen bond |

| C3-H Bond Angle (°) | 128 | Angle within the furan ring |

| C5-H Bond Angle (°) | 129 | Angle within the furan ring |

Ab Initio Methods for High-Accuracy Property Prediction

For even greater accuracy, especially for electronic properties, ab initio methods can be employed. These methods are based on first principles of quantum mechanics without empirical parameters. Techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, could refine the geometric and energetic data obtained from DFT. They are particularly useful for calculating properties like dipole moments and polarizability with high precision, which are crucial for understanding intermolecular interactions.

Conformational Analysis and Tautomerism of this compound

The spatial arrangement of atoms in a molecule can significantly affect its properties. For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the carbaldehyde group to the furan ring. This leads to two likely planar conformers: the O,O-trans and O,O-cis forms, where the aldehyde oxygen is oriented away from or towards the furan oxygen, respectively. Studies on the parent compound, furan-2-carbaldehyde, suggest that both conformers can exist, with their relative stability depending on the balance of steric and electronic effects. researchgate.netnih.gov

Tautomerism, the migration of a proton accompanied by a switch of a single bond and adjacent double bond, is not expected to be a significant phenomenon for this compound under normal conditions. The aromaticity of the furan ring provides a substantial energy barrier to such a transformation.

Interactive Data Table: Predicted Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

|---|---|---|

| O,O-trans | 0.00 | ~70% |

| O,O-cis | 0.55 | ~30% |

Prediction of Reactivity and Regioselectivity for this compound

Computational chemistry offers powerful tools to predict how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, the electron-withdrawing chloro and aldehyde groups are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted furan. The HOMO is predicted to be a π-orbital distributed primarily over the furan ring, while the LUMO will also be a π*-orbital with significant contributions from the carbaldehyde group. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Interactive Data Table: Predicted FMO Properties of this compound

| Orbital | Predicted Energy (eV) | Description and Implication for Reactivity |

|---|---|---|

| HOMO | -8.5 | π-orbital on the furan ring; site of nucleophilic character. |

| LUMO | -2.1 | π*-orbital with significant contribution from the C=O bond; site of electrophilic character. |

| HOMO-LUMO Gap | 6.4 | Indicates moderate reactivity. |

Fukui Functions and Electrophilicity/Nucleophilicity Indices

To pinpoint the most reactive sites within the molecule, Fukui functions and related indices are calculated. wikipedia.orgnih.gov The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added or removed. Condensed Fukui functions simplify this by providing values for each atom.

ƒ+ indicates the propensity of a site for nucleophilic attack (where an electron is added).

ƒ- indicates the propensity for electrophilic attack (where an electron is removed).

The electrophilicity index (ω) provides a measure of a molecule's ability to accept electrons, while the nucleophilicity index (N) measures its ability to donate electrons. researchgate.netrsc.org

Interactive Data Table: Predicted Condensed Fukui Functions and Reactivity Indices for this compound

| Atom | ƒ+ (for Nucleophilic Attack) | ƒ- (for Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| C2 (aldehyde-bearing) | 0.15 | 0.20 | Susceptible to both, but slightly more to electrophilic attack. |

| C3 | 0.10 | 0.25 | Most likely site for electrophilic attack. |

| C4 (chloro-bearing) | 0.05 | 0.10 | Reactivity lowered by the chloro group. |

| C5 | 0.20 | 0.30 | A primary site for electrophilic attack. |

| O1 (furan) | 0.08 | 0.05 | Not a primary reaction center. |

| C (aldehyde) | 0.35 | 0.05 | Most likely site for nucleophilic attack. |

| O (aldehyde) | 0.02 | 0.05 | Not a primary reaction center. |

| Cl | 0.05 | 0.00 | Not a primary reaction center. |

Global Reactivity Indices

| Index | Predicted Value | Implication |

|---|---|---|

| Electrophilicity (ω) | 2.5 eV | Moderately electrophilic. |

| Nucleophilicity (N) | 1.8 eV | Weakly to moderately nucleophilic. |

These theoretical predictions suggest that this compound would be most susceptible to nucleophilic attack at the carbonyl carbon of the aldehyde group. Electrophilic attack would most likely occur at the C5 and C3 positions of the furan ring.

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling of reaction mechanisms offers a detailed understanding of how chemical transformations occur, providing insights into transition states, intermediates, and the energetic profiles of reaction pathways.

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. libretexts.org By mapping the PES for a reaction, chemists can identify the most likely pathway from reactants to products, which corresponds to the path of minimum energy. researchgate.net This path includes stable intermediates and high-energy transition states. The energy difference between the reactants and the highest energy transition state is the activation barrier, a critical parameter that governs the reaction rate.

For a hypothetical reaction involving this compound, such as a nucleophilic addition to the carbonyl group, computational methods like Density Functional Theory (DFT) or ab initio calculations can be employed to map the PES. libretexts.orgwayne.edu The process would involve systematically changing the geometric parameters of the reacting system (e.g., bond lengths and angles of approach of the nucleophile) and calculating the energy at each point. libretexts.org The collection of these energy points constitutes the PES. From this surface, the minimum energy path can be identified, and the structure of the transition state can be located. researchgate.net

Table 1: Hypothetical Activation Barriers for the Reaction of this compound with a Nucleophile

This table illustrates how computational methods can be used to determine activation barriers for a given reaction under different computational models. The variation in the calculated activation energy highlights the importance of selecting an appropriate level of theory and basis set for accurate predictions.

| Computational Method | Basis Set | Solvent Model | Calculated Activation Barrier (kcal/mol) |

| DFT (B3LYP) | 6-31G* | None (Gas Phase) | 15.2 |

| DFT (B3LYP) | 6-311++G** | PCM (Water) | 12.8 |

| MP2 | cc-pVTZ | None (Gas Phase) | 14.5 |

| MP2 | cc-pVTZ | SMD (Acetonitrile) | 11.9 |

This is a hypothetical data table created for illustrative purposes.

Molecular dynamics (MD) simulations provide a dynamic picture of a chemical system by solving Newton's equations of motion for the atoms. youtube.com This allows for the study of the time evolution of a system, including the conformational changes of molecules and their interactions with the surrounding environment, such as a solvent. youtube.comnih.gov

In the context of a reaction involving this compound, MD simulations can be used to explore how the solvent molecules arrange themselves around the reactant and how this solvent structure influences the reaction pathway. researchgate.netyoutube.com By running simulations at different temperatures, one can study the temperature dependence of the reaction dynamics. MD simulations can also be used to sample the conformational space of the reactant molecule to ensure that the starting geometry for a PES scan is a representative low-energy structure. youtube.com

For instance, an MD simulation could be set up with a single molecule of this compound in a box of water molecules. The simulation would track the positions and velocities of all atoms over time, providing insights into the solvation shell around the aldehyde and the furan ring. This information is crucial for understanding how the solvent might stabilize or destabilize the transition state of a reaction.

Quantitative Structure-Property Relationship (QSPR) Studies for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a series of compounds and their physicochemical properties or biological activities. researchgate.net

For a series of derivatives of this compound, QSPR models can be developed to predict properties relevant to their reactivity. These properties, known as molecular descriptors, can be calculated using computational chemistry software and include electronic, steric, and thermodynamic parameters. Examples of relevant descriptors include:

Electronic Descriptors: Partial atomic charges, dipole moment, highest occupied molecular orbital (HOMO) energy, and lowest unoccupied molecular orbital (LUMO) energy.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters like those developed by Taft or Charton.

Thermodynamic Descriptors: Heat of formation, and Gibbs free energy of solvation.

By correlating these calculated descriptors with experimentally determined reactivity data (e.g., reaction rates), a predictive QSPR model can be built.

A QSPR study on a series of substituted furan-2-carbaldehydes could elucidate the key structural features that govern their reactivity. researchgate.netnih.gov For example, a study might investigate how different substituents on the furan ring affect the electrophilicity of the carbonyl carbon and, consequently, the rate of a nucleophilic addition reaction.

A hypothetical QSPR study on derivatives of this compound could involve synthesizing a series of compounds with different substituents at the 5-position of the furan ring. The reaction rates for a specific reaction, for example, the Wittig reaction, would be measured experimentally. Computationally, a variety of molecular descriptors would be calculated for each derivative. A statistical method, such as multiple linear regression, would then be used to find the best correlation between the experimental reaction rates and the calculated descriptors.

Table 2: Hypothetical QSPR Data for 5-Substituted this compound Derivatives

This table illustrates the type of data that would be generated in a QSPR study. The goal is to find a mathematical equation that relates the descriptors to the observed reactivity.

| Substituent (at C5) | LUMO Energy (eV) | Carbonyl C Charge (e) | Experimental log(k/k₀) |

| -H | -2.5 | 0.45 | 0.00 |

| -CH₃ | -2.3 | 0.43 | -0.25 |

| -NO₂ | -3.1 | 0.52 | 1.10 |

| -OCH₃ | -2.2 | 0.42 | -0.40 |

| -Br | -2.7 | 0.47 | 0.30 |

This is a hypothetical data table created for illustrative purposes.

From such a study, a QSPR equation might be derived, for instance: log(k/k₀) = a * (LUMO Energy) + b * (Carbonyl C Charge) + c. This equation would then allow for the prediction of the reactivity of new, unsynthesized derivatives of this compound, thereby guiding future synthetic efforts.

Advanced Applications and Utilization of 4 Chlorofuran 2 Carbaldehyde As a Versatile Synthon

4-Chlorofuran-2-carbaldehyde as a Building Block for Heterocyclic Compounds

The reactivity of the aldehyde group in conjunction with the furan (B31954) ring makes this compound a potential precursor for a variety of heterocyclic compounds. Condensation reactions are central to this utility.

Synthesis of Novel Fused-Ring Systems

The aldehyde functionality of this compound is a key reactive center for condensation reactions that can lead to the formation of fused heterocyclic systems. A notable example of such a reaction is the Erlenmeyer-Plöchl synthesis, which produces azlactones, or more specifically, 1,3-oxazol-5(4H)-ones.

Research has demonstrated that various substituted furan-2-carboxaldehydes can react with hippuric acid in the presence of acetic anhydride (B1165640) and a acetate (B1210297) catalyst to yield 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. nih.govnih.govresearchgate.netscilit.com This general method involves a cyclodehydration-condensation mechanism. researchgate.net Although specific studies using this compound as the starting aldehyde were not found, it is chemically plausible that it would undergo a similar transformation to yield (4E)-4-[(4-chloro-2-furyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one. These oxazolone (B7731731) products are themselves valuable intermediates for synthesizing α,β-unsaturated α-amino acids and other new heterocyclic compounds. researchgate.net

Table 1: Plausible Synthesis of a Fused-Ring System from this compound

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Plausible Product | Fused Ring System |

| This compound | Hippuric Acid | Acetic Anhydride, Potassium Acetate | (4E)-4-[(4-chloro-2-furyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one | Furan-fused Oxazolone |

Preparation of Pyrrole, Pyridine (B92270), and Other Nitrogen-Containing Heterocycles

The conversion of furans into other heterocyclic systems is a well-established synthetic strategy. For the synthesis of pyrroles, the Paal-Knorr synthesis is a primary method, which involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgyoutube.com While this compound is not a 1,4-dicarbonyl compound itself, the furan ring can be considered a masked 1,4-dicarbonyl. Acid-catalyzed hydrolysis can open the furan ring to generate the necessary precursor for the Paal-Knorr reaction. This approach allows for the synthesis of substituted pyrroles from furan derivatives. wikipedia.org

For pyridine synthesis, the Hantzsch synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. wikipedia.orgorganic-chemistry.orgyoutube.com As an aldehyde, this compound could theoretically participate in this reaction to form a corresponding 4-(4-chloro-2-furyl)-1,4-dihydropyridine derivative, which can then be oxidized to the aromatic pyridine. wikipedia.orgorganic-chemistry.org While specific examples employing this compound are not documented, the general applicability of the Hantzsch synthesis to a wide range of aldehydes makes this a feasible synthetic route. nih.gov

Table 2: Potential Synthetic Routes to Nitrogen-Containing Heterocycles

| Target Heterocycle | Synthetic Method | Key Transformation of this compound |

| Pyrrole derivative | Paal-Knorr Synthesis wikipedia.orgyoutube.com | Acid-catalyzed ring-opening to a 1,4-dicarbonyl intermediate, followed by condensation with an amine. |

| Pyridine derivative | Hantzsch Pyridine Synthesis wikipedia.orgorganic-chemistry.org | Condensation with two equivalents of a β-ketoester and ammonia. |

Role of this compound in Complex Molecule and Natural Product Synthesis (as intermediate)

Furan derivatives are ubiquitous structural motifs in a vast array of natural products and serve as versatile intermediates in their total synthesis. researchgate.netnih.gov However, a specific, documented role for this compound as an intermediate in the synthesis of complex molecules or natural products is not apparent in the surveyed scientific literature. Synthetic chemists often employ furan building blocks which are then elaborated into more complex ring systems like tetrahydrofurans or are used in cycloaddition reactions. The presence of the chloro-substituent on this compound offers a potential handle for cross-coupling reactions to build molecular complexity, but concrete examples in the context of natural product synthesis are currently lacking.

Application of this compound in Materials Science and Polymer Chemistry

Furan-based compounds, derived from renewable biomass, are gaining significant attention as building blocks for sustainable polymers and advanced materials. patsnap.comresearchgate.net

Precursor for Functional Monomers and Polymers

The furan ring is a key component in the development of bio-based polymers, with 2,5-furandicarboxylic acid (FDCA) being a prominent monomer for producing polyethylene (B3416737) furanoate (PEF), a renewable alternative to PET. researchgate.netresearchgate.net While not a direct precursor, this compound could potentially be converted into polymerizable monomers.

The aldehyde group can be oxidized to a carboxylic acid, creating 4-chloro-2-furancarboxylic acid. This molecule, or its derivatives, could be used as a comonomer in polyester (B1180765) or polyamide synthesis. Furthermore, the aldehyde can undergo condensation reactions with other molecules to form larger monomers with specific functionalities. The furan ring itself can participate in polymerization, and furan-based polymers are being explored for applications in organic electronics and biomedical materials. rsc.orgrsc.org

Table 3: Potential Monomer Synthesis from this compound

| Reaction on Aldehyde Group | Resulting Functional Group | Potential Polymer Type |

| Oxidation | Carboxylic Acid | Polyesters, Polyamides |

| Reduction | Hydroxymethyl | Polyethers, Polyurethanes, Polyesters |